molecular formula C13H17N3O4S2 B2724574 4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide CAS No. 1207054-82-7

4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide

Cat. No.: B2724574
CAS No.: 1207054-82-7
M. Wt: 343.42
InChI Key: RVGIYOHWMNHJMS-UHFFFAOYSA-N
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Description

4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure incorporating both furan-2-carboxamide and 4-methylthiazole moieties, a pairing observed in compounds investigated for various biological activities . The core scaffold, N-(4-methylthiazol-2-yl)furan-2-carboxamide, is a recognized structural motif in chemical research . Furthermore, the addition of an N-isopropylsulfamoyl group is a notable structural feature, as sulfonamide-containing compounds are frequently explored for their ability to modulate biological targets and are common in therapeutic agents . The primary research applications for this compound are derived from its molecular architecture. Compounds with similar furan and thiazole heterocycles are often explored as modulators of protein receptors, such as the CB2 receptor, for potential research in immune and inflammatory responses . Other analogs have been investigated as negative allosteric modulators for neurological targets like the mGlu5 receptor, relevant to pain and neurological disease research . Additionally, the presence of the sulfamoyl group suggests potential for investigating enzymes like carbonic anhydrases or other metalloenzymes. Researchers may utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-(propan-2-ylsulfamoyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-7(2)16-22(18,19)11-5-10(20-9(11)4)12(17)15-13-14-8(3)6-21-13/h5-7,16H,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGIYOHWMNHJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=C(O2)C)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine or amide.

    Sulfonamide formation:

    Thiazole ring formation: This can be achieved through cyclization reactions involving thioamides and α-haloketones.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan or thiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analog: Isoxazole-4-Carboxamide Derivatives

Compound: N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()

  • Core Structure : Isoxazole-4-carboxamide vs. furan-2-carboxamide.
  • Key Differences: Heterocycle: Isoxazole () vs. furan (target compound). Substituents: The compound includes a 5-methylthiophene group and diethylaminophenyl, whereas the target compound features a 4-methylthiazole and isopropylsulfamoyl. Thiophene’s sulfur atom may improve metabolic stability compared to thiazole’s nitrogen-sulfur system .

Thiazole Derivatives with Carbamate/Ureido Groups

Compounds :

  • (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate ()
  • Thiazol-5-ylmethyl carbamate derivatives ()
  • Core Structure : Thiazole-containing carbamates/ureas vs. thiazole-substituted furan carboxamide.
  • Key Differences: Functional Groups: The target compound’s sulfamoyl group (-SO₂NH-) contrasts with ureido (-NHCONH-) and carbamate (-OCONH-) groups in –4. Substitution Position: The target’s 4-methylthiazol-2-yl group places the methyl substituent at the 4-position of the thiazole ring, whereas –4 compounds feature thiazol-5-ylmethyl groups. Positional differences may alter steric hindrance and hydrogen-bonding capacity .

Comparative Structural Analysis (Table)

Compound Core Structure Heterocycles Key Functional Groups Notable Substituents
Target Compound Furan-2-carboxamide Furan, Thiazole Sulfamoyl, Carboxamide 4-Methylthiazol-2-yl, Isopropyl
Compound Isoxazole-4-carboxamide Isoxazole, Thiophene Carboxamide, Thiophene 5-Methylthiophen-2-yl, Diethylamino
–4 Compounds Thiazole Derivatives Thiazole, Oxazolidinone Ureido, Carbamate, Hydroperoxide Benzyl, Diphenylhexane, Hydroperoxypropyl

Biological Activity

4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article reviews its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C12H14N4O3SC_{12}H_{14}N_4O_3S, and it exhibits characteristics typical of sulfonamide derivatives, which have been extensively studied for their pharmacological properties. The presence of the thiazole and furan rings contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial efficacy, with reported MIC values ranging from 0.5 to 4 μg/mL against different bacterial strains .

Table 1: Antibacterial Efficacy of 4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide

Bacterial StrainMIC (μg/mL)
MSSA0.5
MRSA1.0
VRSA4.0

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using human colorectal cancer cells (Caco-2). The MTS assay revealed that at concentrations of 8, 16, and 32 μg/mL, the compound exhibited varying levels of cytotoxicity, with significant differences noted compared to the DMSO control group (p < 0.05). This suggests that while the compound is effective against bacterial strains, further investigation into its safety profile is warranted .

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that modifications in the sulfonamide group significantly influence the antibacterial activity of the compound. For instance, varying the substituents on the thiazole ring has been shown to enhance potency against specific bacterial strains. The bioisosteric replacements have also been explored to optimize the lead compounds further .

Case Studies

In a recent case study published in Royal Society of Chemistry Advances, researchers synthesized a series of derivatives based on the original structure, leading to improved antibacterial profiles. The study employed various synthetic methodologies, including Suzuki-Miyaura coupling reactions, to create new compounds with enhanced activity against resistant strains .

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